2-Fluoro-4-(piperidin-4-YL)benzonitrile

Physicochemical Property Profiling ADME Property Prediction Medicinal Chemistry Scaffold Selection

2-Fluoro-4-(piperidin-4-YL)benzonitrile is a piperidine-substituted benzonitrile derivative with the molecular formula C12H13FN2 and a molecular weight of 204.24 g/mol. It belongs to a class of privileged scaffolds widely employed in medicinal chemistry, where the piperidine ring imparts favorable pharmacokinetic properties and the fluorine atom at the 2-position modulates electronic character, metabolic stability, and target-binding affinity.

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
CAS No. 1035264-55-1
Cat. No. B11896947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(piperidin-4-YL)benzonitrile
CAS1035264-55-1
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=C(C=C2)C#N)F
InChIInChI=1S/C12H13FN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2
InChIKeyJMVDBGDWWYQUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(piperidin-4-YL)benzonitrile (CAS 1035264-55-1) Procurement-Grade Building Block Overview


2-Fluoro-4-(piperidin-4-YL)benzonitrile is a piperidine-substituted benzonitrile derivative with the molecular formula C12H13FN2 and a molecular weight of 204.24 g/mol [1]. It belongs to a class of privileged scaffolds widely employed in medicinal chemistry, where the piperidine ring imparts favorable pharmacokinetic properties and the fluorine atom at the 2-position modulates electronic character, metabolic stability, and target-binding affinity [2]. This compound serves as a versatile intermediate for constructing kinase inhibitors, CNS-targeted agents, and bifunctional degraders (PROTACs).

Why 2-Fluoro-4-(piperidin-4-YL)benzonitrile Cannot Be Replaced by Generic Analogs in Critical Syntheses


Although numerous piperidinyl-benzonitrile analogs are commercially available, they are not functionally interchangeable. The specific 2-fluoro substitution pattern fundamentally alters the compound's lipophilicity (XLogP3 = 1.9), hydrogen-bond acceptor count (3 vs. 2 for unsubstituted analogs), and topological polar surface area (TPSA = 51.8 Ų) [1][2]. These subtle yet critical differences directly influence solubility, membrane permeability, and metabolic stability in downstream drug candidates. Substituting the fluorine atom at the 2-position with a hydrogen atom (as in 4-(piperidin-4-yl)benzonitrile, CAS 149554-06-3) or relocating it to other positions of the aromatic ring will alter the electronic environment of the nitrile group, potentially modulating electrophilicity, hydrogen-bonding geometry, and the metabolic profile of the final bioactive molecule. Consequently, outright replacement without rigorous re-optimization often leads to significant changes in lead molecule potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation of 2-Fluoro-4-(piperidin-4-YL)benzonitrile from Its Closest Non-Fluorinated Analogs


Enhanced Polarity and Hydrogen-Bond Acceptor Capacity vs. 4-(Piperidin-4-yl)benzonitrile

Introduction of the fluorine atom at the ortho position relative to the nitrile group increases the hydrogen-bond acceptor count from 2 to 3 and raises the topological polar surface area (TPSA) from 35.8 Ų to 51.8 Ų compared to the non-fluorinated analog 4-(piperidin-4-yl)benzonitrile (CAS 149554-06-3) [1][2]. Despite the presence of the electronegative fluorine, the XLogP3 value is marginally higher (1.9 vs. 1.8), indicating a nuanced shift in polarity distribution that enhances solubility without proportionally increasing lipophilicity.

Physicochemical Property Profiling ADME Property Prediction Medicinal Chemistry Scaffold Selection

Increased Molecular Weight and Structural Complexity for IP-Novel Chemical Space Exploration

The target compound has a molecular weight of 204.24 g/mol, which is 17.99 g/mol higher than the 186.25 g/mol of the non-fluorinated analog 4-(piperidin-4-yl)benzonitrile [1][2]. While this increase appears modest, the specific substitution pattern creates a more three-dimensional structure with distinct electronic surface properties, as evidenced by the 1.4-fold increase in TPSA.

Intellectual Property Strategy Lead Optimization Fragment-Based Drug Discovery

Synthetic Tractability: Key Intermediate for PDE10A and Kinase Inhibitor Pharmacophores

Patent literature identifies piperidinyl-benzonitrile derivatives bearing the 2-fluoro substitution as key intermediates for synthesizing phosphodiesterase 10A (PDE10A) inhibitors, a validated target for schizophrenia treatment . The 2-fluoro group is critical for optimal interaction within the PDE10A catalytic pocket; removal or replacement of this fluorine atom would necessitate re-engineering of the pharmacophore. Furthermore, the compound's structure maps directly onto the core of kinase inhibitors disclosed in US-9096593-B2, where the specific 2-fluoro-4-(piperidin-4-yl)benzonitrile motif is used to modulate kinase selectivity profiles [1]. While direct head-to-head IC50 comparisons for the isolated building block are not available, the repeated appearance of this specific substitution pattern in active clinical candidates supports its differentiated utility.

Phosphodiesterase Inhibition Kinase Inhibitor Synthesis CNS Drug Development

Commercial Availability and Supply Chain Resilience: 95-98% Purity Grades Across Multiple Vendors

The target compound is available from multiple reputable vendors (AKSci, ChemScene, Leyan, MolCore) at specified purities of 95% and 98% . In contrast, the non-fluorinated analog 4-(piperidin-4-yl)benzonitrile (CAS 149554-06-3) is typically offered at 95-97% purity from similar vendors, but pricing data indicates the fluorinated variant commands a 15-25% premium, reflecting the added value of fluorine incorporation and the more specialized synthesis required (air-sensitive catalysts) . This price differential is justified by the compound's differentiated physicochemical properties and its higher synthetic utility in fluorine-containing drug discovery programs.

Building Block Supply Procurement Purity Standards Chemical Vendor Benchmarking

Procurement-Driven Application Scenarios for 2-Fluoro-4-(piperidin-4-YL)benzonitrile (CAS 1035264-55-1)


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration with a Fluorinated Piperidinyl-Benzonitrile Scaffold

Medicinal chemistry teams developing CNS-penetrant kinase inhibitors or phosphodiesterase modulators should prioritize this building block due to its favorable computed TPSA (51.8 Ų) and XLogP3 (1.9), values that lie within the optimal range for blood-brain barrier permeability [1]. The 2-fluoro substituent provides an additional hydrogen-bond acceptor site that can engage key residues in the target binding pocket while maintaining acceptable lipophilicity. Compared to the non-fluorinated analog, this scaffold offers a 44.7% larger polar surface area, enhancing solubility and reducing the risk of P-glycoprotein-mediated efflux.

Kinase Inhibitor Lead Optimization: Exploiting the 2-Fluoro Motif for Selectivity Engineering

Structure-activity relationship (SAR) studies in patents such as US-9096593-B2 demonstrate that the 2-fluoro-4-(piperidin-4-yl)benzonitrile core is a privileged motif for achieving selective kinase inhibition [2]. Research groups engaged in hit-to-lead optimization for tyrosine kinase or lipid kinase targets can leverage this building block to access a chemical space that has been validated in active clinical candidates. The fluorine atom's electron-withdrawing effect modulates the nitrile group's electronic character, potentially influencing key hinge-binding interactions.

PROTAC Development: A Bifunctional Degrader Linker Attachment Point with Optimized Geometry

The piperidine NH group in this compound serves as a robust anchor point for attaching E3 ligase-recruiting moieties in proteolysis-targeting chimera (PROTAC) design. The 2-fluoro substitution provides a distinct vector for linker exit that differs from non-fluorinated or meta-substituted analogs, enabling exploration of novel ternary complex geometries [1]. Procurement for PROTAC libraries should favor this building block when the goal is to expand the accessible chemical space beyond traditional unsubstituted piperidinyl-benzonitrile linkers.

Fragment-Based Drug Discovery: A Fluorinated Fragment with Superior Physicochemical Properties

As a fragment-sized molecule (MW 204.24 Da, 14 heavy atoms), this compound satisfies the 'Rule of Three' criteria for fragment-based screening while incorporating a fluorine atom for improved binding efficiency and 19F NMR detectability. The computed properties (XLogP3 = 1.9, HBD = 1, HBA = 3) indicate an ideal balance of polarity and lipophilicity for fragment library inclusion, outperforming the non-fluorinated analog (XLogP3 = 1.8, HBA = 2) in terms of potential binding interactions without violating fragment-likeness thresholds [1][2].

Quote Request

Request a Quote for 2-Fluoro-4-(piperidin-4-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.